
2-Methyl-3,4-diphenylcyclopent-3-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,4-diphenylcyclopent-3-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by a cyclopentene ring substituted with two phenyl groups and a methyl group. It is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one can be achieved through various methods. One common method involves the Nazarov cyclization, which is a well-known reaction for the formation of cyclopentenones. In this process, a dienone precursor is subjected to acidic conditions, leading to the cyclization and formation of the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
2-Methyl-3,4-diphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of brominated or sulfonated derivatives.
科学研究应用
2-Methyl-3,4-diphenylcyclopent-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds and formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various effects.
相似化合物的比较
Similar Compounds
3,4-Dimethyl-2-cyclopenten-1-one: Similar structure but with two methyl groups instead of phenyl groups.
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one: Similar structure with an additional methyl group.
3-Methyl-2-pentylcyclopent-2-en-1-one: Similar structure with a pentyl group instead of phenyl groups.
Uniqueness
2-Methyl-3,4-diphenylcyclopent-3-en-1-one is unique due to the presence of both phenyl and methyl groups on the cyclopentene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
113201-32-4 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC 名称 |
2-methyl-3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C18H16O/c1-13-17(19)12-16(14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI 键 |
HYXVCIJLKFRNQC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


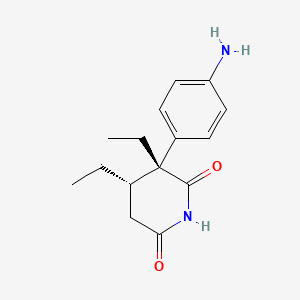
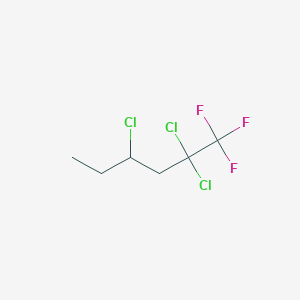
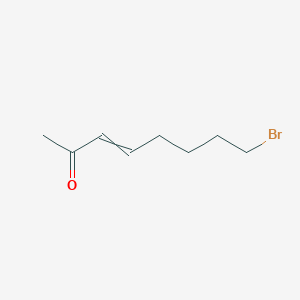
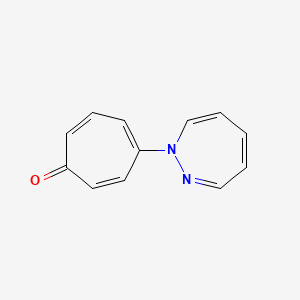
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
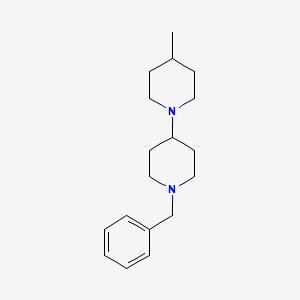
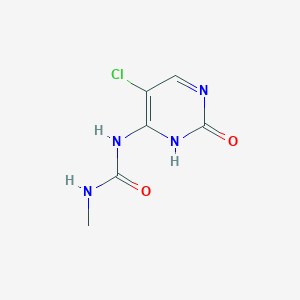
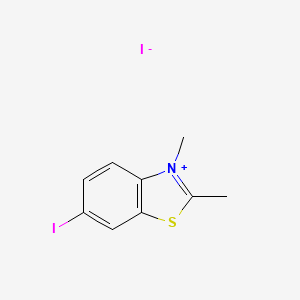
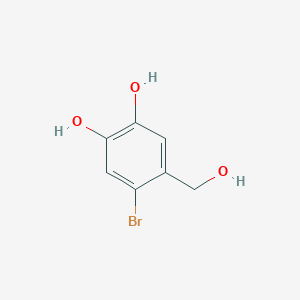
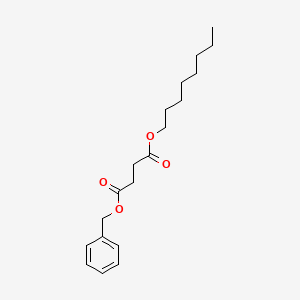
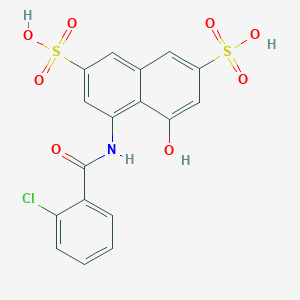
![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
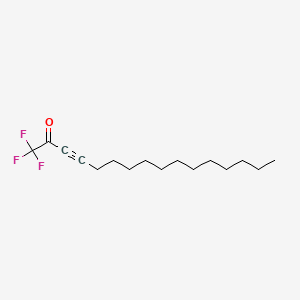
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
